1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole
Description
Properties
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-10-15(24-13-7-5-12(6-8-13)19(21)22)11(2)18(17-10)16(20)14-4-3-9-23-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDAJJTWCNIRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-nitrobenzenethiol in the presence of a suitable base, such as potassium carbonate, to form the intermediate 3,5-dimethyl-4-(4-nitro-phenylsulfanyl)-1H-pyrazole. This intermediate is then reacted with furan-2-carboxylic acid chloride under anhydrous conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted pyrazoles and furans, as well as more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole, as kinase inhibitors. Kinases are crucial in regulating cellular functions and are often implicated in cancer. For instance, a related pyrazole compound was identified as an inhibitor of the ASK1 kinase, which plays a role in apoptosis and inflammation associated with neurodegenerative diseases .
Table 1: Anticancer Activity of Pyrazole Derivatives
1.2 Antiviral Properties
Pyrazole derivatives have also been investigated for their antiviral properties. Research indicates that certain pyrazole compounds inhibit various viruses, including HIV and influenza. For example, modifications to the pyrazole structure have led to compounds with significant efficacy against HIV reverse transcriptase and other viral targets . The incorporation of furan and nitrophenyl groups may enhance these antiviral activities.
Synthetic Applications
2.1 Synthesis of Heterocycles
The compound serves as an important intermediate in synthesizing other heterocyclic compounds. The presence of the furan and nitrophenyl moieties allows for diverse chemical transformations, making it a valuable building block in organic synthesis .
Table 2: Synthetic Routes Utilizing Pyrazole Derivatives
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Various pyrazoles | High | |
| Cyclization Reactions | Fused heterocycles | Moderate to High |
3.1 Enzyme Inhibition Mechanisms
The biological activity of this compound is closely linked to its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can act as an electrophile, potentially inhibiting enzyme activity through covalent bond formation . This mechanism is critical for developing drugs targeting specific pathways in diseases like cancer.
Case Studies
4.1 Case Study: Pyrazole-Based Kinase Inhibitors
A study focused on the design and synthesis of pyrazole-based kinase inhibitors demonstrated how structural modifications can lead to improved potency against specific kinases involved in cancer progression. The study revealed that compounds with furan and nitrophenyl substitutions exhibited enhanced binding affinity and selectivity .
4.2 Case Study: Antiviral Efficacy Against Influenza
Another research effort evaluated the antiviral efficacy of pyrazole derivatives against influenza A virus. The results indicated that certain modifications significantly increased the compounds' effectiveness, showcasing the versatility of pyrazole structures in combating viral infections .
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to the inhibition of their activity. Additionally, the phenylsulfanyl group can form covalent bonds with thiol groups in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the furan ring.
3,5-Dimethyl-1-(4-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole: Contains a benzenesulfonyl group instead of the furan ring.
3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-1H-pyrazole: Contains a toluene-4-sulfonyl group instead of the furan ring.
Uniqueness
The uniqueness of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole lies in its combination of a pyrazole ring, a furan ring, and a nitro-phenylsulfanyl group
Biological Activity
The compound 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.31 g/mol. The structure features a furan ring, a carbonyl group, and a nitrophenyl sulfanyl moiety, which are essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxicity of several pyrazole derivatives against various cancer cell lines. The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer properties compared to standard chemotherapeutics .
Anti-inflammatory Properties
The compound's anti-inflammatory activity has also been investigated. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial in inflammatory responses.
Experimental Findings
In vitro assays demonstrated that the compound significantly reduced NO production in lipopolysaccharide (LPS)-stimulated macrophages by 40% , suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The specific compound was tested against several bacterial strains.
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has moderate antimicrobial activity, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly alter their pharmacological profiles.
Key Structural Features Influencing Activity
- Furan Ring : Contributes to the overall stability and reactivity of the compound.
- Nitrophenyl Group : Enhances electron-withdrawing capacity, potentially increasing biological interactions.
- Sulfanyl Moiety : May play a role in enhancing antimicrobial properties through sulfur-based interactions with microbial enzymes.
Q & A
Q. How can researchers optimize the synthesis of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole?
The synthesis typically involves multi-step reactions, including alkylation of pyrazole derivatives, thiolation with 4-nitrobenzenethiol, and subsequent furan-2-carbonyl group introduction. Key steps include:
- Alkylation : Reacting 3,5-dimethylpyrazole with a halogenated intermediate under basic conditions (e.g., NaH in DMF at 0–5°C) to introduce the sulfanyl group .
- Cross-coupling : Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) to attach the 4-nitrophenylsulfanyl moiety, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (THF or DCM) .
- Acylation : Introducing the furan-2-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution, optimized at 60–80°C with Lewis acids (e.g., AlCl₃) .
Critical parameters: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. What analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan carbonyl at δ ~160 ppm, nitrophenyl protons at δ 7.5–8.2 ppm) .
- X-ray Crystallography : Use SHELXL for refinement (monoclinic space groups common for pyrazoles; R-factor < 5% for high precision). SHELX programs are robust for resolving sulfanyl and nitro group orientations .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the purity and stability of this compound under varying conditions?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to quantify impurities (<1% threshold). Stability studies (e.g., 40°C/75% RH for 4 weeks) reveal decomposition via sulfanyl group oxidation; use antioxidants (e.g., BHT) in storage .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability suitable for catalytic applications .
Q. What reactivity patterns are observed for the sulfanyl and nitro groups in this compound?
- Sulfanyl Group : Participates in nucleophilic substitutions (e.g., alkylation with iodomethane) or metal coordination (Pd/Pt complexes; see ). Reactivity is pH-dependent, with thiolate formation above pH 9 .
- Nitro Group : Reduces to amine (H₂/Pd-C) or undergoes electrophilic aromatic substitution (e.g., nitration at meta positions) .
Q. How can computational methods aid in predicting this compound’s properties?
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and predict electronic properties (HOMO-LUMO gap ~4.5 eV for nitro group electron-withdrawing effects) .
- Molecular Docking : AutoDock Vina to simulate binding to biological targets (e.g., COX-2 for anti-inflammatory activity; binding energy < −7 kcal/mol suggests high affinity) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in sulfanyl group reactivity during catalysis?
Divergent catalytic outcomes (e.g., variable yields in cross-coupling) arise from:
Q. How does the furan carbonyl group influence biological activity compared to other acyl substituents?
- Hydrogen Bonding : Furan’s oxygen acts as a H-bond acceptor, enhancing binding to kinase active sites (e.g., EGFR inhibition IC₅₀ ~2 μM vs. ~5 μM for benzoyl analogs) .
- Metabolic Stability : Furan rings are prone to CYP450-mediated oxidation; replace with thiophene to improve pharmacokinetics .
Q. What strategies validate the formation of metal complexes with this compound?
- Synthesis : React with K₂PtCl₄ or Pd(OAc)₂ in acetone/water (1:1) at 20°C for 3 hours. Isolate complexes via precipitation (hexane wash) and characterize via FT-IR (ν(Pt-S) ~450 cm⁻¹) .
- Bioactivity : Test complexes against cisplatin-resistant cancer lines (e.g., A549; IC₅₀ < 10 μM indicates enhanced efficacy) .
Q. How to resolve contradictions in reported crystallographic data for pyrazole derivatives?
Q. What challenges arise in scaling up synthesis for in vivo studies?
- Byproduct Formation : Optimize stoichiometry (1.2 eq. 4-nitrophenylsulfanyl chloride) to minimize disulfide byproducts .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >10 g batches, achieving >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
